molecular formula C18H24N4O2S B2677027 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine CAS No. 1105228-76-9

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine

Cat. No.: B2677027
CAS No.: 1105228-76-9
M. Wt: 360.48
InChI Key: SRBSFEFMJMYBPL-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyridazine ring substituted with a propylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of Piperazine and Pyridazine Rings: The benzyl-substituted piperazine is then coupled with the propylsulfonyl-substituted pyridazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-(phenylmethanesulfonyl)propan-1-one
  • 3-(4-Benzylpiperazin-1-yl)propanoic acid
  • 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile

Uniqueness

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is unique due to its specific substitution pattern on the piperazine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-propylsulfonylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-14-25(23,24)18-9-8-17(19-20-18)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSFEFMJMYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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